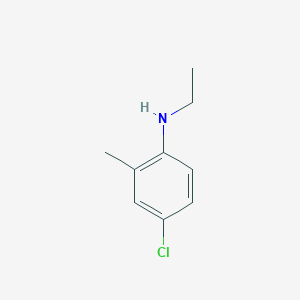

4-chloro-N-ethyl-2-methylaniline

Description

Contextualization within Aromatic Amine Synthesis and Reactivity

The synthesis of aromatic amines is a cornerstone of modern organic chemistry. bldpharm.com A prevalent method for their preparation involves the reduction of nitroarenes, where a nitro group (-NO2) on an aromatic ring is converted to an amino group (-NH2). bldpharm.com This transformation can be achieved using various reducing agents, with a common laboratory and industrial method being the use of a metal catalyst like tin in the presence of concentrated hydrochloric acid. chemicalbook.com For instance, the synthesis of 4-chloro-2-methylaniline (B164923), a precursor to the title compound, can be achieved through the chlorination of o-toluidine. echemi.comontosight.ai

The reactivity of aromatic amines is largely dictated by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution reactions. nih.gov This activation directs incoming electrophiles to the ortho and para positions relative to the amino group. nih.gov However, the high reactivity can sometimes be a challenge, leading to multiple substitutions. To control this, the amino group's activating influence can be moderated by converting it to an amide group through acylation, which can later be hydrolyzed back to the amine. sigmaaldrich.com

Aromatic amines also participate in other fundamental reactions, including diazotization, where the primary amino group is converted to a diazonium salt. sigmaaldrich.com These salts are highly versatile intermediates, notably used in azo coupling reactions to form vibrantly colored azo compounds, which are the basis of many dyes. sigmaaldrich.comsmolecule.com

Importance of N-Alkylated Anilines in Organic Chemistry

N-alkylation, the process of adding an alkyl group to the nitrogen atom of an amine, is a crucial transformation in organic synthesis. nist.gov N-alkylated anilines, such as 4-chloro-N-ethyl-2-methylaniline, are valuable intermediates in the production of a wide array of products, including dyes, pharmaceuticals, and agrochemicals. smolecule.com The introduction of an alkyl group on the nitrogen can significantly alter the compound's physical and chemical properties, including its basicity, solubility, and biological activity.

Various methods exist for the N-alkylation of anilines. Traditional approaches often involve the use of alkyl halides. nist.gov More contemporary and sustainable methods, often referred to as "borrowing hydrogen" reactions, utilize alcohols as alkylating agents in the presence of a metal catalyst. epa.govnih.gov These methods are considered more atom-economical and environmentally benign as they typically produce water as the main byproduct. epa.gov The challenge in N-alkylation is often to control the degree of alkylation, as the primary amine can be converted to a secondary amine, which can then be further alkylated to a tertiary amine. sigmaaldrich.com

Scope of Academic Research on this compound and Related Derivatives

While specific academic research focused exclusively on this compound is somewhat limited, extensive studies on its parent compound, 4-chloro-2-methylaniline, and other related derivatives provide significant insights into its potential applications and areas of scientific interest.

Research on 4-chloro-2-methylaniline highlights its role as a key intermediate. For example, it is used in the synthesis of azo dyes and was a precursor to the pesticide chlordimeform (B52258). smolecule.com It can undergo various reactions, including palladium-catalyzed monoallylation with allyl alcohol to form an N-allylated derivative and reaction with benzoyl chloride to produce N-(4-chloro-2-methylphenyl)benzamide. sigmaaldrich.com

The N-ethylated derivative, this compound, is also recognized as an intermediate, particularly in the manufacturing of dyes. smolecule.com Its reactivity includes the potential for further N-alkylation and participation in azo coupling reactions. smolecule.com Some preliminary research has explored the potential psychoactive and neuromodulatory effects of compounds structurally similar to this compound, though these studies have been primarily conducted in animal models and focus on understanding mechanisms of action and potential toxicity. smolecule.com

The toxicological profile of these compounds is another area of academic investigation. Studies on 4-chloro-2-methylaniline have indicated its potential carcinogenicity. Research into the metabolism of such compounds has identified various urinary metabolites, providing information on how they are processed within biological systems. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-ethyl-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDBOBJSOGTFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Regioselective Pathways

Established Synthetic Routes to N-Ethyl-Substituted Anilines

Conventional methods for the synthesis of N-ethyl substituted anilines, including the target compound, have been well-documented in organic chemistry. These routes typically involve direct alkylation, reductive processes, or substitution reactions.

Direct N-Ethylation of 4-Chloro-2-methylaniline (B164923)

Direct N-ethylation is a straightforward approach that involves the reaction of the primary amine, 4-chloro-2-methylaniline, with an ethylating agent. Common ethylating agents include ethyl halides (like ethyl iodide or ethyl bromide) or diethyl sulfate. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine.

A significant challenge in this method is controlling the degree of alkylation. jocpr.com The primary amine is converted to the secondary amine, but the reaction can proceed further to form a tertiary amine (N,N-diethyl-4-chloro-2-methylaniline) and even a quaternary ammonium (B1175870) salt. jocpr.com Selectivity for the mono-ethylated product often depends on carefully controlling the stoichiometry of the reactants, reaction temperature, and the choice of base and solvent. For instance, using a 1:1.2-2 molar ratio of aniline (B41778) to acetaldehyde (B116499) (a precursor in some ethylation methods) is one strategy to manage product distribution. google.com

Comparative Data for Direct N-Ethylation Methods

| Ethylating Agent | Base | Solvent | Typical Conditions | Key Challenges |

|---|---|---|---|---|

| Ethyl Halide (e.g., C₂H₅Br) | K₂CO₃, NaH | DMF, Acetonitrile (B52724) | Moderate to high temperature | Over-alkylation, formation of tertiary amines and quaternary salts. jocpr.com |

| Diethyl Sulfate | NaOH (aq) | Biphasic or neat | Room temperature to mild heating | Toxicity and handling of diethyl sulfate. |

| Ethanol | Acid Catalyst (e.g., H₂SO₄) | Neat | High temperature (e.g., 210-300°C) and pressure (e.g., 2.5-9.8 MPa). google.com | Harsh reaction conditions, requires specialized equipment (autoclave). google.com |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. fishersci.co.uk For this mechanism to be effective, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (usually a halide). chemistrysteps.com

The synthesis of 4-chloro-N-ethyl-2-methylaniline via a direct SNAr reaction where ethylamine (B1201723) displaces a leaving group on a pre-functionalized benzene (B151609) ring is not a primary route. The chloro and methyl substituents are not sufficiently activating to facilitate the attack of an amine nucleophile under standard conditions. However, the principles of SNAr are crucial in the synthesis of the precursor, 4-chloro-2-methylaniline, which can then be ethylated. For example, a starting material with a leaving group other than the target chlorine atom could potentially react with ammonia (B1221849) or an amine under specific, often harsh, conditions. fishersci.co.uk

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods, often employing transition metal catalysts to achieve high selectivity and yield under milder conditions.

Palladium-Catalyzed N-Arylation and N-Alkylation Techniques

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. rsc.org The N-alkylation of amines using alcohols as alkylating agents is a particularly attractive "green" methodology because the only byproduct is water. mdma.chresearchgate.net This process, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, involves the temporary oxidation of the alcohol (e.g., ethanol) to an aldehyde by the palladium catalyst. This aldehyde then undergoes reductive amination with the amine (4-chloro-2-methylaniline), and the catalyst returns the "borrowed" hydrogen to reduce the intermediate imine. rsc.org

Various palladium systems can catalyze this transformation, including heterogeneous catalysts like palladium supported on iron oxide (Pd/Fe₂O₃) or carbon (Pd/C), and homogeneous catalysts featuring specific ligands like dppe or Xantphos. mdma.chacs.org These reactions can often be performed under base-free or mild base conditions, offering high yields of the desired N-alkylated product. mdma.ch

Cross-Coupling Reactions for Aniline Derivative Synthesis

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, represent a powerful tool for the synthesis of aryl amines. This reaction creates a bond between an aryl halide (or triflate) and an amine. To synthesize this compound, one could couple ethylamine with a suitable aromatic partner like 1,4-dichloro-2-methylbenzene or 4-bromo-1-chloro-2-methylbenzene. The chemo-selectivity of the coupling would be a critical factor in this approach.

Other advanced cross-coupling strategies have also been developed. These include using saturated heterocyclic ketones as surrogates for aryl halides in desaturative coupling with amines under photochemical conditions. researchgate.net Another specialized method is the Stille cross-coupling, which can utilize ortho-stannylated anilines to react with aryl halides, demonstrating the versatility of cross-coupling in constructing complex aniline derivatives. nih.gov These methods provide powerful, albeit more complex and costly, alternatives to traditional synthetic routes.

Key Data for Advanced Synthetic Approaches

| Method | Catalyst/Reagent | Substrates | Key Features |

|---|---|---|---|

| Pd-Catalyzed N-Alkylation | Pd/Fe₂O₃, Pd/C, PdCl₂/ligand mdma.chacs.org | 4-chloro-2-methylaniline + Ethanol | Green chemistry (water byproduct), "borrowing hydrogen" mechanism, high atom economy. researchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst + Ligand (e.g., phosphine-based) | Aryl halide/triflate + Ethylamine | High functional group tolerance, mild reaction conditions, broad substrate scope. |

| Photochemical Dehydrogenative Coupling | Photoredox-cobalt dual catalyst researchgate.net | Cyclohexanone surrogate + Amine | Operates under mild photochemical conditions, accesses difficult-to-make heteroaromatics. researchgate.net |

| Stille Cross-Coupling | Pd₂(dba)₃/AsPh₃ nih.gov | Organostannane + Aryl halide | Utilizes air-stable organostannane reagents for direct introduction of aminophenyl groups. nih.gov |

Multicomponent Reactions for Heterocyclic Scaffolds Incorporating Aniline Units

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, represent a highly efficient strategy in heterocyclic chemistry. nih.govcibtech.orgrsc.org Aniline and its substituted derivatives are valuable building blocks in these reactions, enabling the rapid assembly of complex molecular architectures relevant to pharmaceuticals and materials science. nih.govbeilstein-journals.org The aniline unit within a molecule like this compound can serve as a key nucleophile or precursor to an imine, facilitating the construction of various heterocyclic rings.

Several classical and modern MCRs utilize anilines to generate diverse heterocyclic scaffolds. For instance, the Doebner reaction, a variation of the Doebner-von Miller synthesis, employs an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. thieme-connect.com The reaction typically proceeds through the formation of an α,β-unsaturated keto-carboxylic acid from the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, and subsequent cyclization and aromatization. thieme-connect.com Modified conditions using promoters like boron trifluoride etherate (BF₃·THF) have expanded the scope to include electron-deficient anilines, which are often unreactive under classical conditions. thieme-connect.com

Another significant approach is the copper-catalyzed aerobic oxidative dehydrogenative annulation, which directly synthesizes substituted quinolines from anilines and aldehydes using air as the oxidant. organic-chemistry.org This method involves C-H functionalization and C-C/C-N bond formation in a one-pot process. organic-chemistry.org Furthermore, three-component benzannulation reactions using substituted 1,3-diketones, various amines, and acetone (B3395972) have been developed to produce meta-substituted anilines, demonstrating the versatility of the aniline core in constructing complex aromatic systems. beilstein-journals.org These examples underscore the potential of aniline derivatives as pivotal components in MCRs for generating a wide array of heterocyclic structures.

Table 1: Examples of Multicomponent Reactions Incorporating Aniline Scaffolds

| Reaction Name/Type | Reactants | Resulting Heterocycle | Key Features | Reference |

|---|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Forms quinoline (B57606) ring; can be adapted for electron-deficient anilines using BF₃·THF. | thieme-connect.com |

| Copper-Catalyzed Aerobic Annulation | Aniline, Aldehyde | Substituted Quinoline | Uses air as a green oxidant; involves C-H activation and C-C/C-N bond formation. | organic-chemistry.org |

| Three-Component Benzannulation | 1,3-Diketone, Amine (Aryl or Alkyl), Acetone | meta-Hetarylaniline | Builds complex meta-substituted aniline structures in a one-pot reaction. | beilstein-journals.org |

| Electrophilic Cyclization | N-(2-Alkynyl)aniline, Electrophile (e.g., I₂, Br₂) | 3-Haloquinoline | A 6-endo-dig cyclization that functionalizes the 3-position of the quinoline ring. | nih.gov |

Process Optimization and Yield Enhancement

The synthesis of this compound typically involves the N-alkylation of its precursor, 4-chloro-2-methylaniline. The efficiency and selectivity of this transformation are highly dependent on the optimization of several process parameters, including the choice of solvent, the catalytic system, reaction temperature, pressure, and reactant stoichiometry. Modern synthetic approaches often utilize alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" reactions, which are considered green and atom-economical as they produce water as the only byproduct. nih.govrsc.org

Solvent Selection and Catalytic System Influence

The choice of solvent and catalyst is paramount in directing the outcome of the N-alkylation of anilines. Transition-metal complexes based on both precious metals (Ru, Ir) and earth-abundant metals (Mn, Co, Ni) have proven effective. nih.govrsc.orgnih.govacs.org The catalytic activity is often modulated by the ligand architecture, such as N-heterocyclic carbenes (NHCs) or pincer-type ligands, and the strength of the base used as a co-catalyst. nih.govnih.govacs.org

For example, iridium(III)-NHC complexes have demonstrated high efficacy in the N-alkylation of anilines with alcohols, often requiring a base like potassium tert-butoxide (KOtBu) to facilitate the reaction. nih.govacs.org Studies have shown that Ir(III) complexes can be superior to their Ru(II) counterparts for this transformation. acs.org Non-noble metal catalysts, such as those based on manganese, offer a more sustainable alternative and have been used for the selective monoalkylation of various anilines with alcohols under mild conditions. nih.gov

Solvent polarity can dramatically influence reaction selectivity. In certain acid-catalyzed alkylations, a switch from a nonpolar solvent like toluene (B28343) to a highly polar protic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can divert the reaction from N-alkylation to a para-selective C-alkylation of the aniline ring. acs.org For standard N-alkylation, the reaction is often performed with a minimal amount of solvent or even under solvent-free conditions. acs.org

Table 2: Influence of Catalytic Systems on N-Alkylation of Anilines with Alcohols

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir(III)-NHC Complex | KOtBu | Solvent-free | 120 | 80-93 | nih.govacs.org |

| Ru(II)-NHC Complex | KOtBu | Solvent-free | 120 | ~40 | nih.gov |

| Mn-Pincer Complex | KOtBu | Toluene | 110 | High Yields | nih.gov |

| CoNₓ@NC | KOtBu | Toluene | 140 | Up to 99 | researchgate.net |

| Pentafluorophenol | None | Toluene | 80 | Good (N-alkylation) | acs.org |

| Pentafluorophenol | None | HFIP | 100 | Good (C-alkylation) | acs.org |

Temperature, Pressure, and Stoichiometric Control

Fine-tuning the physical parameters of the reaction is crucial for maximizing yield and minimizing byproducts. N-alkylation reactions of anilines with alcohols are typically conducted at elevated temperatures, generally ranging from 80 °C to 140 °C, to ensure sufficient reaction rates. acs.orgacs.orgresearchgate.net Most laboratory-scale syntheses are performed at atmospheric pressure, simplifying the experimental setup. acs.org However, gas-phase alkylations over solid acid catalysts like γ-Al₂O₃ can be run at pressures from slightly reduced to slightly elevated (0.7 to 2 bar) and at higher temperatures (250 to 350 °C). google.com

Stoichiometric control is another critical factor. The molar ratio between the aniline, the alcohol, and the catalyst must be carefully optimized. In catalytic systems, the catalyst loading is typically low, often around 1.0 mol %. acs.org Research has shown that reducing the catalyst loading, for instance from 1.0 mol % to 0.5 mol %, can lead to a significant drop in product yield. acs.org The ratio of the aniline to the alcohol alkylating agent is also optimized to favor the desired mono-alkylation product over potential di-alkylation or other side reactions. An excess of the alcohol is sometimes used to drive the reaction to completion. nih.gov

Table 3: Effect of Reaction Parameters on N-Alkylation Yield

| Parameter Varied | Condition | Catalyst System | Aniline/Alcohol | Yield (%) | Reference |

|---|---|---|---|---|---|

| Catalyst Loading | 1.0 mol % | Ir(III)-NHC / KOtBu | Aniline / Benzyl Alcohol | 80 | acs.org |

| Catalyst Loading | 0.5 mol % | Ir(III)-NHC / KOtBu | Aniline / Benzyl Alcohol | 48 | acs.org |

| Base | KOtBu | Ir(III)-NHC | Aniline / Benzyl Alcohol | 80 | acs.org |

| Base | K₂CO₃ | Ir(III)-NHC | Aniline / Benzyl Alcohol | Significantly Reduced | acs.org |

| Temperature | 110 °C | CuBr / CF₃SO₃H | Aniline / Aldehyde | 90 | organic-chemistry.org |

| Temperature | 260-320 °C | γ-Al₂O₃ | Aniline / Alcohol (Gas Phase) | Process Dependent | google.com |

Purification Methodologies for Synthetic Products

Following the synthesis, the crude product mixture, containing this compound, unreacted starting materials, catalyst residues, and potential byproducts, must be purified. Several standard laboratory and industrial techniques are employed for this purpose, chosen based on the physical properties of the target compound and the nature of the impurities. youtube.com

Distillation is a primary method for purifying liquid compounds. Simple distillation is effective for separating volatile liquids from non-volatile impurities. youtube.com When the boiling points of the components are close, fractional distillation is required. youtube.com For compounds that are sensitive to high temperatures, distillation under reduced pressure (vacuum distillation) is used to lower the boiling point. A valuable technique for water-immiscible and volatile compounds like aniline is steam distillation , which allows for purification at temperatures below the boiling point of water. youtube.comdoubtnut.com

Crystallization is the most common method for purifying solid organic compounds. The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. youtube.com Upon cooling, the pure compound crystallizes out, leaving the more soluble impurities behind in the mother liquor. youtube.com

Chromatography offers high-resolution separation and is widely used for purification. Column chromatography , using an adsorbent like silica (B1680970) gel, is a standard laboratory procedure for isolating products from complex mixtures. nih.gov Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also used to assess purity and can be adapted for preparative-scale separations. acs.org

Chemical methods can also be employed. For instance, a classic method to separate mono- and di-alkylated anilines involves reacting the mixture with phthalic anhydride. The mono-alkylated aniline forms a phthalanilic acid, which can be separated from the unreacted di-alkylated aniline. The pure mono-alkylated aniline can then be recovered by hydrolysis of the acid derivative. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N Ethyl 2 Methylaniline

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions on the 4-chloro-N-ethyl-2-methylaniline ring are directed by the electronic and steric effects of the existing substituents: the N-ethylamino group, the methyl group, and the chlorine atom. The N-ethylamino group is a powerful activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. The methyl group is also an activating, ortho-, para-director, albeit weaker than the amino group. Conversely, the chlorine atom is a deactivating, yet ortho-, para-directing substituent.

Given that the para position to the strongly activating N-ethylamino group is blocked by the chlorine atom, and one ortho position is occupied by the methyl group, the primary sites for electrophilic attack are the positions ortho and meta to the N-ethylamino group. The combined directing effects suggest that electrophiles will preferentially attack the positions ortho to the amino group that are not sterically hindered.

For instance, in reactions like nitration or halogenation, the incoming electrophile would be directed to the available positions on the ring, influenced by the synergistic or antagonistic effects of the substituents. wikipedia.org Studies on analogous aniline (B41778) derivatives show high susceptibility to electrophilic substitution. wikipedia.org For example, bromination of anilines can lead to poly-substituted products unless the amine functionality is protected. wikipedia.org In the case of this compound, the precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, balancing the strong activation from the amine against the steric hindrance from the adjacent methyl group and the electronic effects of the chloro substituent. smolecule.combeilstein-journals.org

Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

Aryl halides like this compound are generally resistant to nucleophilic aromatic substitution reactions under standard conditions. learncbse.in The carbon-chlorine bond is strong, and the presence of the electron-rich aromatic ring repels incoming nucleophiles.

However, such substitutions can be achieved under specific, often catalyzed, conditions. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the substitution of aryl halides with amines, facilitated by a palladium catalyst. wikipedia.org While specific studies on this compound are not prevalent, the principles of these reactions suggest that the chloro group could be replaced by other nucleophiles, such as other amines, thiols, or alkoxides, in the presence of an appropriate transition metal catalyst and ligands.

Oxidative Transformations and Pathways

The N-alkylaniline moiety in this compound is susceptible to oxidation. Oxidative processes can target the nitrogen atom, the N-ethyl group, or the aromatic ring itself. Anodic oxidation of N-alkylanilines, for example, typically involves the formation of a radical cation as the initial step. acs.org This highly reactive intermediate can then undergo various subsequent reactions, including deprotonation, dimerization, or polymerization.

Enzymatic oxidation, particularly by cytochrome P450 enzymes, is a key pathway in the metabolism of many N-alkylanilines. nih.govmdpi.com This process often leads to N-dealkylation, where the ethyl group is removed. The mechanism is believed to proceed through an initial one-electron oxidation to form an aminium radical cation, followed by hydrogen atom abstraction from the carbon adjacent to the nitrogen, yielding an iminium ion. nih.govnih.gov This iminium ion is then hydrolyzed to yield the dealkylated amine (4-chloro-2-methylaniline) and acetaldehyde (B116499).

Reductive Conversions of Aromatic Amine Structures

The chloro-substituted aromatic ring of this compound can undergo reductive dehalogenation. This process involves the removal of the chlorine atom and its replacement with a hydrogen atom. Such reactions are particularly relevant in environmental fate studies, where anaerobic microorganisms can metabolize chloroanilines. tandfonline.comtandfonline.com

Research on various chloroanilines has shown that reductive dehalogenation often occurs sequentially, with halogens being removed from the para and ortho positions first. tandfonline.comtandfonline.com In anaerobic sediment/water systems, chloroanilines have been observed to undergo first-order disappearance kinetics. tandfonline.com For a compound like this compound, the primary reductive conversion would be the removal of the chlorine atom at the C-4 position to yield N-ethyl-2-methylaniline. The rates of these reactions can vary significantly depending on the environmental conditions and the specific microorganisms present. tandfonline.comacs.orgasm.orgnih.gov

| Parent Compound | Primary Metabolite | Reaction Type | Key Observation | Reference |

|---|---|---|---|---|

| 3,4-Dichloroaniline | 3-Chloroaniline (B41212) | Reductive Dechlorination | Sequential removal of the para-chloro group. | acs.orgasm.orgnih.gov |

| 2,3,4,5-Tetrachloroaniline | 2,3,5-Trichloroaniline | Reductive Dechlorination | Sequential removal of para and ortho halogens. | tandfonline.com |

| Pentachloroaniline | Tetrachloroanilines | Reductive Dechlorination | Stepwise removal of chlorine atoms. | tandfonline.com |

N-Dealkylation Mechanisms in N-Ethyl Anilines

N-dealkylation, the cleavage of the bond between the nitrogen and the ethyl group, is a significant reaction for N-ethyl anilines. This transformation can be achieved through various chemical and biological methods.

Chemical methods often involve reagents that react with the tertiary amine to form an intermediate that facilitates the removal of the alkyl group. For example, the von Braun reaction uses cyanogen (B1215507) bromide to convert a tertiary amine into a cyanamide (B42294) and an alkyl bromide. nih.gov Another common method involves the use of chloroformates, which react with the amine to form a carbamate (B1207046), followed by hydrolysis to yield the secondary amine. nih.gov More recent methods utilize photoredox catalysis or high-frequency ultrasound to achieve N-dealkylation under milder, catalyst-free conditions. acs.orgrsc.org

Biologically, N-dealkylation is often mediated by enzymes like cytochrome P450, as mentioned in the oxidative transformations section. nih.gov This enzymatic process is a crucial step in the metabolism of many xenobiotics containing N-alkylamine moieties. nih.gov

In the presence of a nitrosating agent, such as nitrous acid (formed from sodium nitrite (B80452) under acidic conditions), N-alkylanilines can undergo nitrosative N-dealkylation. nih.govresearchgate.net This reaction involves the attack of the nitrosonium ion (NO+) on the amine nitrogen. For a secondary amine like this compound, this reaction would lead to the formation of an N-nitrosoamine, specifically N-nitroso-4-chloro-N-ethyl-2-methylaniline. msu.edu

For tertiary N,N-dialkyl aromatic amines, the reaction is more complex and can lead to both N-dealkylation and the formation of C-nitroso or C-nitro compounds. nih.govresearchgate.netfigshare.com The mechanism can involve the formation of a nitrosammonium ion, which can then undergo different pathways depending on the reaction conditions. nih.gov

The acidity of the reaction medium plays a crucial role in the outcome of nitrosative dealkylation, particularly for unsymmetrical N,N-dialkylanilines. Studies on N-ethyl-N-methylanilines have demonstrated that the regioselectivity of the dealkylation is highly dependent on the pH. nih.govresearchgate.netpsu.edu

At high acidity, de-ethylation is the predominant pathway. This is attributed to a mechanism involving the oxidation of the amine to a radical cation by NO+, followed by the abstraction of a hydrogen atom from the carbon of the ethyl group. nih.govresearchgate.net

Conversely, at lower acidity (pH 2 and above), demethylation becomes the dominant reaction. nih.govresearchgate.net This change in regioselectivity is due to competing mechanistic pathways, including the elimination of NOH from a nitrosammonium ion intermediate. nih.gov

For this compound, which is a secondary amine, the primary reaction with nitrous acid would be N-nitrosation. However, the principles of acidity dependence observed in tertiary anilines highlight the intricate nature of nitrosation reactions and the influence of reaction conditions on the mechanistic pathways.

| Acidity Condition | Predominant Reaction | Proposed Mechanism | Reference |

|---|---|---|---|

| High Acidity | De-ethylation | Oxidation to amine radical cation by NO+, followed by H-abstraction from the ethyl group. | nih.govresearchgate.netpsu.edu |

| Low Acidity (pH ≥ 2) | De-methylation | Competing pathways, including NOH elimination from a nitrosammonium ion. | nih.govresearchgate.netpsu.edu |

Enzymatic N-Dealkylation in Non-Human Biological Systems (e.g., Cytochrome P450-mediated)

Derivatization Reactions of the Amine Functionality

The secondary amine group in this compound is a key site for synthetic modification, allowing for the creation of a wide range of derivatives. These reactions typically exploit the nucleophilicity of the nitrogen atom.

Common derivatization strategies include:

Acylation: Reaction with acylating agents such as acyl chlorides (e.g., benzoyl chloride) or acid anhydrides in the presence of a base. This reaction forms a stable N-substituted amide derivative. Chloroformates, like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), are also widely used to create carbamate derivatives, which are useful for chromatographic analysis and as protecting groups. researchgate.netlibretexts.org

Alkylation: Further alkylation of the secondary amine with alkyl halides can produce a tertiary amine. However, controlling this reaction to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. psu.edu Various catalytic methods using alcohols as alkylating agents have been developed to achieve selective N-alkylation of anilines.

Formation of Ureas and Thioureas: The amine can react with isocyanates or isothiocyanates to yield the corresponding substituted ureas and thioureas. This is a common method for creating derivatives with potential biological activity. wikipedia.org Alternative, safer methods for urea (B33335) synthesis involve the reaction of amines with CO2 and activating agents or with carbamate precursors. acs.orgbioorganic-chemistry.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields stable sulfonamides.

These derivatization reactions are fundamental for creating new molecules for various applications and are also extensively used in analytical chemistry to improve the detection and separation of amines. libretexts.orgthermofisher.com

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectral Analysis

The FT-IR spectrum of 4-chloro-N-ethyl-2-methylaniline would exhibit characteristic absorption bands corresponding to the various functional groups. Based on studies of similar molecules like 4-chloro-N-methylaniline and 4-chloro-2-methylaniline (B164923), the following absorptions can be anticipated nih.govnih.govresearchgate.net:

N-H Stretching: A secondary amine like this compound is expected to show an N-H stretching vibration. In the related compound 4-chloro-N-methylaniline, this band is observed in the region of 3400-3450 cm⁻¹ nih.gov.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methyl groups are expected in the 2850-3000 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H group is expected around 1500-1600 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the benzene (B151609) ring would result in several bands in the 1400-1600 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration is anticipated to be in the 1200-1350 cm⁻¹ region researchgate.net.

C-Cl Stretching: The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, generally between 550 and 850 cm⁻¹ researchgate.net.

Fourier Transform Raman (FT-Raman) Spectral Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds like C=C and C-C often produce strong Raman signals. The FT-Raman spectrum of this compound would be particularly useful for characterizing the phenyl ring and the carbon backbone. Key expected signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring typically gives a strong Raman signal.

C-H and N-H Vibrations: While also present in IR, these vibrations would appear in the Raman spectrum with different relative intensities.

C-Cl Vibration: The C-Cl stretch is also Raman active and would be observed in the low-frequency region researchgate.net.

Normal Mode Assignment and Interpretation

A detailed normal mode assignment requires computational analysis, such as Density Functional Theory (DFT) calculations, alongside experimental data. For the related molecule 4-chloro-N-methylaniline, such calculations have been performed to assign the observed vibrational bands to specific molecular motions nih.gov. A similar analysis for this compound would involve assigning each observed FT-IR and FT-Raman band to a specific stretching, bending, or torsional motion within the molecule. This allows for a complete understanding of the molecule's vibrational properties and confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra provide a map of the proton and carbon skeletons, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound would provide distinct signals for the aromatic protons, the N-H proton, and the protons of the ethyl and methyl groups.

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling |

| Aromatic-H | 6.5 - 7.5 | Doublet, Doublet of doublets | J (ortho) ≈ 7-9 Hz, J (meta) ≈ 2-3 Hz |

| N-H | Variable (broad singlet) | Broad Singlet | May couple to adjacent CH₂ |

| N-CH₂-CH₃ | 3.0 - 3.5 | Quartet | J ≈ 7 Hz |

| C-CH₃ | 2.0 - 2.5 | Singlet | None |

| N-CH₂-CH₃ | 1.1 - 1.4 | Triplet | J ≈ 7 Hz |

The exact chemical shifts and coupling constants for the aromatic protons would depend on their position relative to the three different substituents on the ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-N (Aromatic) | 145 - 150 |

| C-Cl (Aromatic) | 120 - 130 |

| C-CH₃ (Aromatic) | 125 - 135 |

| C-H (Aromatic) | 110 - 130 |

| N-CH₂ | 40 - 50 |

| C-CH₃ (Aromatic) | 15 - 25 |

| CH₃ (of Ethyl) | 10 - 20 |

Data for related compounds like 4-chloro-N-methylaniline and 4-chloro-N,N-dimethylaniline show aromatic carbon signals in the range of 113-149 ppm, providing a reference for these expected values nih.govrsc.org.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that publicly available, detailed experimental data for the specific spectroscopic and crystallographic analyses of this compound, as required by the requested outline, is not available.

Specifically, no peer-reviewed articles or database entries could be located that provide the following for this compound (CAS No. 30279-13-1):

Two-Dimensional NMR Data: There is no accessible information on COSY, HSQC, or HMBC experiments to detail the specific proton-proton and proton-carbon correlations for full structural connectivity.

Mass Spectrometry Fragmentation: While the molecular weight is known to be 169.65 g/mol , a detailed, experimentally-derived fragmentation pattern has not been published. smolecule.com

X-ray Crystallography: There are no published reports of the single-crystal X-ray diffraction analysis, meaning data on its solid-state molecular geometry, bond lengths, and bond angles are not available.

While data exists for related compounds, such as 4-chloro-2-methylaniline (CAS No. 95-69-2), these molecules are structurally distinct and their analytical data cannot be substituted. nih.govnist.gov

Due to the absence of the necessary scientific data for the specified analyses, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and the provided outline.

Computational Chemistry and Quantum Mechanical Studies

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms and the rotational flexibility of substituent groups define a molecule's conformational landscape and, consequently, its physical and chemical behavior.

Density Functional Theory (DFT) Calculations

DFT has become a standard method for optimizing molecular geometries and exploring conformational possibilities due to its balance of accuracy and computational cost. For 4-chloro-N-ethyl-2-methylaniline, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to locate the lowest energy conformer. This would involve the systematic rotation of the C-N bond of the ethylamino group and the C-C bond of the ethyl group to map the potential energy surface. The geometry would be fully optimized, relaxing all bond lengths, bond angles, and dihedral angles to find the most stable structure. Studies on the related compound, 4-chloro-2-methylaniline (B164923), have utilized methods like B3LYP/6-311G(d,p) to determine its optimized geometry. bldpharm.com

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO would likely be localized on the aniline (B41778) ring and the nitrogen atom, which are electron-rich, while the LUMO would be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It helps to identify the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the nitrogen and chlorine atoms, indicating their suitability for electrophilic attack. The hydrogen atoms of the amino group would show a positive potential (blue), making them susceptible to nucleophilic interaction. Such analysis has been performed on the related 4-chloro-N-methylaniline to understand its reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions. For this compound, NBO analysis would quantify the stabilization energy associated with interactions such as the donation of electron density from the lone pair of the nitrogen atom into the antibonding orbitals of the benzene (B151609) ring (n → π), and from the σ bonds of the methyl and ethyl groups into the ring system (σ → π). These interactions are crucial for understanding the electronic influence of the substituent groups on the aromatic ring's reactivity.

Spectroscopic Property Prediction and Validation

Computational quantum mechanics serves as a powerful tool for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. These predictive capabilities are crucial for structural elucidation and for understanding the electronic and vibrational characteristics of a compound.

Vibrational Frequency Calculations and Scaling

The vibrational spectra (Infrared and Raman) of a molecule are determined by its molecular structure and the nature of its chemical bonds. Density Functional Theory (DFT) and other ab initio methods are widely used to calculate the vibrational frequencies of molecules.

In a study on the related compound 4-chloro-2-methylaniline (4CH2MA), researchers employed both Hartree-Fock (HF) and DFT methods (including LSDA, B3LYP, and B3PW91 functionals) with 6-31G(d,p) and 6-311G(d,p) basis sets to calculate its geometric parameters and vibrational frequencies. researchgate.net The theoretical harmonic frequencies obtained from such calculations are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this, a scaling factor is applied. The scaled vibrational frequencies calculated at the B3LYP/6-311G(d,p) level showed good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net This approach allows for the confident assignment of fundamental vibrational modes.

Table 1: Comparison of Selected Experimental and Scaled Computational Vibrational Frequencies (cm⁻¹) for 4-chloro-2-methylaniline (Analogue) Note: This data is for the analogue compound 4-chloro-2-methylaniline and serves to illustrate the computational technique.

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled DFT (B3LYP) (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3478 | 3479 | 3499 |

| N-H Symmetric Stretch | 3392 | 3390 | 3398 |

| C-H Asymmetric Stretch (CH₃) | 2970 | 2972 | 2975 |

| C-H Symmetric Stretch (CH₃) | 2928 | 2930 | 2933 |

| C-C Stretch | 1622 | 1620 | 1625 |

| N-H Bend | 1578 | 1579 | 1585 |

| C-Cl Stretch | 780 | 782 | 788 |

Source: Based on data from a computational study of 4-chloro-2-methylaniline. researchgate.net

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are highly sensitive to the molecular geometry and the electronic environment of the nuclei. columbia.edu Averaging predicted shifts over a range of conformations sampled from molecular dynamics simulations can improve the accuracy of the prediction compared to a single static structure. columbia.edu

Table 2: Experimental NMR Chemical Shifts (δ, ppm) for Related Aniline Compounds Note: This table presents experimental data for compounds structurally similar to this compound.

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 4-chloro-N,N-dimethylaniline rsc.org | ¹H | 7.16 (d, J=9.1 Hz, 2H), 6.63 (d, J=9.0 Hz, 2H), 2.92 (s, 6H) | CDCl₃ |

| ¹³C | 149.12, 128.78, 121.47, 113.65, 40.67 | CDCl₃ | |

| 2-chloro-4-methylaniline | ¹H | 7.03 (d), 6.83 (d), 6.62 (dd), 3.86 (s, NH₂), 2.19 (s, CH₃) | - |

Source: Data compiled from various chemical information sources. rsc.org

Reaction Mechanism Elucidation through Computational Simulation

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions. By modeling the potential energy surface (PES) of a reaction, scientists can identify transition states, intermediates, and determine the energy barriers that govern the reaction's speed and outcome.

Transition State Identification and Energy Barrier Calculation

A key aspect of understanding a reaction mechanism is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals used the M06-2X and CCSD(T) methods to map the reaction mechanism. researchgate.netmdpi.com Such high-level calculations are necessary for accurately determining the geometries and energies of all stationary points, including the transition states. researchgate.net In a different study elucidating a multi-step synthesis, the energy barrier for a Michael addition step was calculated to be 21.7 kJ mol⁻¹, while a subsequent cyclization step had a much lower barrier of 11.9 kJ mol⁻¹. rsc.org These calculations provide quantitative insight into the kinetics of each step, identifying which steps are fast and which are rate-determining. For this compound, this methodology could be applied to study reactions like N-alkylation or electrophilic aromatic substitution.

Reaction Pathway Characterization

Characterizing a full reaction pathway involves tracing the route from reactants to products through all intermediates and transition states. This provides a complete mechanistic picture. The computational investigation of the 4-methyl aniline reaction with OH radicals successfully identified the primary reaction products by comparing the energy barriers of different possible pathways. researchgate.net

For this compound, potential reactions include further substitution on the aromatic ring or reactions involving the amine group. Computational simulations could predict the regioselectivity of, for example, a nitration reaction by comparing the activation energies for substitution at the different available positions on the benzene ring. This predictive power is invaluable for designing synthetic routes and understanding potential metabolic pathways.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov These models use calculated molecular descriptors—numerical values that encode structural information—to predict properties without the need for experimental measurement.

QSPR studies on substituted anilines have successfully modeled various properties. One study used DFT-calculated descriptors like molecular volume and the charge on the nitrogen atom to develop a linear model for predicting viscosity (η), achieving a high correlation coefficient (R² = 0.924). researchgate.net Another investigation found a strong correlation between the one-electron oxidation potential of substituted anilines and the calculated energy of the Highest Occupied Molecular Orbital (HOMO). umn.edu The Hammett equation is a classic example of a linear free energy relationship (a type of QSPR) that uses substituent constants (σ) to predict reaction rates and equilibrium constants. wikipedia.org

For this compound, various properties can be estimated using computational tools that rely on underlying QSPR models.

Table 3: Computationally Predicted Properties (QSPR) for this compound and Related Compounds

| Compound | Property | Predicted Value | Source |

|---|---|---|---|

| 4-chloro-2-methylaniline nih.gov | Molecular Weight | 141.60 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem | |

| H-Bond Donor Count | 1 | PubChem | |

| H-Bond Acceptor Count | 1 | PubChem | |

| 4-chloro-N-methylaniline nih.gov | Molecular Weight | 141.60 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem | |

| H-Bond Donor Count | 1 | PubChem | |

| H-Bond Acceptor Count | 1 | PubChem |

Source: Data from the PubChem database, generated by computational models. nih.govnih.gov

Environmental Transformation and Degradation Processes

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 4-chloro-N-ethyl-2-methylaniline, the primary abiotic degradation pathways considered are photolysis and hydrolysis.

Photolytic Degradation in Aqueous and Solid Phases

Hydrolytic Stability and Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. There is a lack of specific data on the hydrolytic stability and kinetics of this compound. However, studies on other chlorinated anilines suggest that the aniline (B41778) functional group is generally stable to hydrolysis under typical environmental pH conditions. A study on di-3-chloro-2-methylaniline phosphate (B84403), a different but related compound, investigated its hydrolysis in an acidic medium, indicating that under specific conditions, hydrolysis can occur. The rate of this reaction was found to be dependent on the acid concentration. For this compound, it is anticipated that hydrolysis would not be a significant degradation pathway in the absence of strong acidic or basic conditions or other catalysts.

Biotic Degradation Pathways in Environmental Systems

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms.

Microbial Degradation Studies

There is a significant gap in the scientific literature regarding microbial degradation studies specifically focused on this compound. However, research on the microbial degradation of other chlorinated anilines and related compounds can offer potential insights. For example, the microbial degradation of 2,4-dichlorophenoxyacetic acid involves a series of enzymatic steps, including side-chain removal and hydroxylation, eventually leading to the tricarboxylic acid cycle. nih.gov The degradation of 3-chloroaniline (B41212) has also been studied in bacterial strains, which are capable of metabolizing it. researchgate.net It is hypothesized that microorganisms capable of degrading other chlorinated aromatic amines may also have the potential to transform this compound, likely initiating the process through N-dealkylation or hydroxylation of the aromatic ring.

Enzymatic Biotransformation in Non-Human Biological Models

Information regarding the specific enzymatic biotransformation of this compound in non-human biological models is limited. However, it has been noted that exposure to this compound can lead to the formation of urinary metabolites, including chlorinated derivatives, which indicates that it undergoes metabolic transformation within biological systems. smolecule.com Studies on the related compound 4-chloro-N-methylaniline have shown that it can be N-hydroxylated by hepatic microsomes in rats. who.int Furthermore, the biotransformation of ethyl 4-chloroacetoacetate has been studied using recombinant Escherichia coli, demonstrating the potential for enzymatic reduction of chlorinated compounds. These findings suggest that similar enzymatic pathways, such as hydroxylation and dealkylation, could be involved in the biotransformation of this compound in various organisms.

Identification of Environmental Transformation Products and Metabolites

Specific environmental transformation products and metabolites of this compound have not been extensively documented. However, based on the degradation of analogous compounds, several potential products can be inferred. For instance, the metabolism of the pesticide chlordimeform (B52258), which contains the 4-chloro-o-toluidine moiety, in rats leads to the formation of N-formyl-4-chloro-2-methylaniline and 4-chloro-2-methylaniline (B164923). nih.gov In another example, horseradish has been shown to transform 4-chloro-o-toluidine into 4,4'-dichloro-2,2'-dimethylazobenzene. nih.gov It is plausible that the degradation of this compound could lead to the formation of 4-chloro-2-methylaniline through N-deethylation, which could then be further transformed into other products.

Table of Potential Transformation Products (Inferred from Related Compounds)

| Precursor Compound | Transformation Product | Transformation Process |

| Chlordimeform | N-formyl-4-chloro-2-methylaniline | Metabolism (in rats) |

| Chlordimeform | 4-chloro-2-methylaniline | Metabolism (in rats) |

| 4-chloro-o-toluidine | 4,4'-dichloro-2,2'-dimethylazobenzene | Enzymatic (in horseradish) |

| This compound | 4-chloro-2-methylaniline | N-deethylation (Hypothesized) |

Sorption and Mobility in Environmental Compartments

The environmental fate of this compound is significantly influenced by its sorption and mobility characteristics in various environmental compartments, particularly soil and water. These processes determine the compound's distribution, bioavailability, and potential for transport to new locations. While specific data for this compound is limited, the behavior of closely related chloroanilines and N-alkylanilines provides valuable insights into its likely environmental conduct.

The sorption of anilines to soil is a complex process that can involve a combination of physical and chemical mechanisms. Research on aniline and its derivatives has shown that sorption can occur through a two-step mechanism. The initial step often involves an ion exchange process where the protonated amine group acts as an organic cation, a process influenced by the pH of the surrounding solution and its ionic composition. fao.org This is followed by the potential for covalent bonding, particularly with organic matter components like quinone moieties, and oxidative polymerization. fao.org The extent of this covalent bonding is affected by factors such as the presence of oxygen and the redox potential of the environment. fao.org

The mobility of a chemical in soil is inversely related to its sorption. Compounds that sorb strongly to soil particles are less mobile and less likely to leach into groundwater. Conversely, weakly sorbed compounds are more mobile and can be transported with soil water. The mobility of substituted anilines can be influenced by soil properties such as organic carbon content, clay content, and pH. For instance, low adsorption is generally observed for substituted anilines in soils with neutral pH and on pure clay minerals. nih.gov

The structure of the molecule itself plays a crucial role. For example, the presence and position of substituent groups on the aniline ring can significantly affect sorption. Shape-selective adsorption has been observed for substituted anilines, where the size and position of groups like a nitro group can hinder the molecule's ability to enter and diffuse through the pores of soil minerals. researchgate.net

Table 1: Environmental Fate Parameters for a Related Compound

| Compound Name | Parameter | Value | Reference |

| 4-chloro-2-methylaniline hydrochloride | Soil Adsorption Coefficient (Koc) | 155 L/kg | nih.gov |

| 4-chloro-2-methylaniline hydrochloride | Bioconcentration Factor | 19.9 L/kg | nih.gov |

| 4-chloro-2-methylaniline hydrochloride | Biodegradation Half-Life | 3.55 days | nih.gov |

This interactive table provides key environmental fate parameters for a compound structurally similar to this compound. Users can sort the data by parameter or value.

The Koc value of 155 L/kg for 4-chloro-2-methylaniline hydrochloride suggests moderate mobility in soil. nih.govnih.gov It is important to note that the addition of an ethyl group in this compound would increase its lipophilicity (hydrophobicity) compared to 4-chloro-2-methylaniline. This increased lipophilicity would likely lead to a higher soil sorption coefficient and consequently, lower mobility.

In aquatic systems, the mobility of this compound is primarily governed by its water solubility and its tendency to partition to suspended solids and sediments. Chloroanilines can enter water bodies through industrial wastewater discharges, runoff from agricultural areas where pesticides that degrade into these compounds are used, and accidental spills. Once in the aquatic environment, they can persist and be transported with water currents. The moderate water solubility of many chloroanilines contributes to their potential for distribution in the hydrosphere.

The process of volatilization from water surfaces to the atmosphere can also contribute to the mobility of some chloroanilines, although this is generally a slow process for compounds with low Henry's Law constants. nih.gov The main environmental target for many chloroanilines is the hydrosphere due to their use patterns and physical-chemical properties.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 4-chloro-N-ethyl-2-methylaniline, providing the necessary separation from isomers and matrix components.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of substituted anilines. Reverse-phase (RP) HPLC is commonly employed, utilizing C18 columns for separation. sielc.com The mobile phase typically consists of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer, such as a phosphate (B84403) buffer, to control pH. sielc.comresearchgate.net For mass spectrometry compatibility, volatile buffers like formic acid are used in place of non-volatile ones like phosphoric acid. sielc.com

Detection is frequently achieved using ultraviolet (UV) detectors, set at a wavelength optimized for the analyte's chromophore. researchgate.net The use of columns with smaller particles (e.g., 3 µm) can facilitate faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com

Table 1: Example HPLC Conditions for a Structurally Related Aniline (B41778)

| Parameter | Condition | Source |

| Compound | 4-Chloro-2-methylaniline (B164923) | sielc.com |

| Column | Reverse-Phase C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |

| Detection | UV or Mass Spectrometry (MS) | sielc.com |

| Note | For MS compatibility, phosphoric acid is replaced with formic acid. | sielc.com |

Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds like aniline derivatives. When coupled with a Flame Ionization Detector (FID), it provides robust quantification for organic compounds. nih.gov For halogenated compounds such as this compound, an Electron Capture Detector (ECD) can offer enhanced sensitivity. nih.gov The determination of 4-chloro-o-toluidine (a related compound) as a hydrolysis product of chlordimeform (B52258) has been performed using electron capture GC. nih.gov

A significant challenge in GC analysis is the potential for co-elution of structurally similar isomers. epa.gov To ensure accurate identification, the use of a second GC column with a different stationary phase for confirmation is often recommended. epa.gov A Nitrogen-Phosphorus Detector (NPD) is also highly suitable for this class of compounds, providing selectivity for nitrogen-containing molecules. epa.gov

For unambiguous identification and sensitive trace analysis, chromatographic systems are frequently coupled with mass spectrometry (MS).

GC-MS is a standard method for the identification of anilines in various samples, including soil and oil. nih.govgoogle.com The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of a compound by comparing it to a spectral library or a reference standard. epa.gov

LC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. This technique is particularly advantageous as it can often analyze samples with minimal preparation, for instance, through direct injection of aqueous samples. tandfonline.comresearchgate.net For related chloroanilines, LC-MS/MS with positive electrospray ionization (ESI+) and multiple-reaction monitoring (MRM) has been used for sensitive quantification in groundwater. tandfonline.com

UPLC , often coupled with MS (UPLC-MS), allows for rapid and high-resolution separations. sielc.combldpharm.com

A comparison of GC-MS, GC-MS/MS, and LC-MS/MS for trace aniline analysis in groundwater showed that while all methods could provide reliable quantification, they have distinct advantages. GC/MS-MS offers about ten-fold higher sensitivity than single quadrupole GC/MS. tandfonline.comresearchgate.net LC/MS-MS provides excellent separation of isomers that may co-elute on GC systems and reduces the need for labor-intensive sample extraction. tandfonline.comresearchgate.nettandfonline.com However, LC-MS/MS analysis of certain ortho-chloroaniline derivatives can be challenging due to lower ion yields compared to their meta- and para-substituted counterparts. tandfonline.comresearchgate.net

Table 2: Comparison of Coupled Analytical Techniques for Aniline Derivatives

| Technique | Advantages | Disadvantages | Source |

| GC-MS | Robust, established libraries for identification. | May require derivatization for less volatile compounds; co-elution of isomers can occur. | epa.gov |

| GC-MS/MS | Higher sensitivity and selectivity than GC-MS, reducing interferences. | Still subject to GC separation limitations. | tandfonline.comresearchgate.net |

| LC-MS/MS | Excellent for aqueous samples (direct injection), minimal sample prep, superior separation of some isomers. | Ionization efficiency can be highly dependent on structure (e.g., ortho-substituted anilines). | tandfonline.comresearchgate.nettandfonline.com |

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The analysis of this compound in complex environmental (e.g., soil, water) or biological samples requires effective sample preparation to remove interfering substances, known as the sample matrix.

Common preparation techniques include:

Liquid-Liquid Extraction (LLE) : A sample is extracted with an immiscible solvent in which the analyte has high solubility. A patent for analyzing methylanilines in oil samples describes a process of acid extraction followed by basification and re-extraction into methylene (B1212753) chloride. google.com

Solid-Phase Extraction (SPE) : The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.

Cleanup Techniques : For complex extracts, techniques like Gel Permeation Chromatography (GPC) can be used to remove high-molecular-weight interferences that could contaminate the chromatographic system. epa.gov

Matrix effects can pose a significant challenge. In the analysis of groundwater, for example, other pollutants like chloronitrobenzenes can interfere with aniline detection due to similar mass fragments. tandfonline.comresearchgate.net The complexity of the matrix can also affect analyte recovery and signal intensity. The use of highly selective methods like LC-MS/MS can help mitigate some of these effects, and the direct injection of filtered samples can reduce the manual labor and potential for error associated with multi-step extraction procedures. tandfonline.comresearchgate.net

Development and Validation of Analytical Reference Standards

The development and use of validated analytical reference standards are fundamental to achieving accurate and reproducible quantitative results. These standards are materials of high purity and known concentration that are used to calibrate analytical instruments and validate methods.

For compounds like substituted anilines, Certified Reference Materials (CRMs) are available from accredited producers. crmlabstandard.comcrmlabstandard.com The development of a CRM involves:

Synthesis and Purification : The compound is synthesized and purified to the highest possible degree.

Characterization and Purity Assessment : The material's identity is confirmed (e.g., by NMR, MS) and its purity is determined using multiple analytical techniques (e.g., chromatography, titration). For example, a commercially available standard for 4-chloro-N-methylaniline has a specified purity of >97.0% as determined by GC. tcichemicals.com

Certification : The process is conducted under a quality system, such as ISO 17034 for Reference Material Producers, which ensures the traceability and uncertainty of the certified value. crmlabstandard.com

A Certificate of Analysis (CoA) for a reference standard provides critical information, including the certified purity, its uncertainty, the expiry date, and recommended storage conditions. crmlabstandard.com Using such well-characterized standards is essential for the validation of any new analytical method to ensure its accuracy, precision, linearity, and sensitivity.

Table 3: Example of a Certified Reference Material for a Related Aniline

| Parameter | Details | Source |

| Compound Name | 4-Chloro-2-methylaniline | crmlabstandard.com |

| Product Type | Reference Material (RM) Neat | crmlabstandard.com |

| Purity | ≥ 95% | crmlabstandard.com |

| Format | 50 mg in an amber vial | crmlabstandard.com |

| Quality Standard | Produced by an ISO 17034 accredited manufacturer | crmlabstandard.com |

| Shelf Life | 36 months (under specified storage) | crmlabstandard.com |

Synthetic Applications and Derivatives of 4 Chloro N Ethyl 2 Methylaniline

Use as a Building Block in Complex Organic Synthesis

The molecular structure of 4-chloro-N-ethyl-2-methylaniline offers multiple reactive sites that can be exploited in complex organic synthesis. The nucleophilicity of the secondary amine, coupled with the potential for electrophilic substitution on the aromatic ring, makes it a valuable starting material for constructing larger, high-value molecules, particularly in the agrochemical industry.

A prominent example of the utility of the core structure of this compound is in the synthesis of pesticides. The parent amine, 4-chloro-2-methylaniline (B164923), is a known intermediate in the production of the acaricide (a pesticide that kills ticks and mites) chlordimeform (B52258). nih.gov The synthesis involves the reaction of the aniline (B41778) with reagents to form a formamidine (B1211174) structure, demonstrating how the aniline nitrogen serves as a key functional group for building the final active ingredient.

Furthermore, related substituted anilines are crucial in synthesizing modern herbicides. For instance, 3-chloro-2-methylaniline (B42847) is a key intermediate for quinclorac, a quinolinecarboxylic acid herbicide used extensively in rice cultivation. google.com The synthesis of such complex molecules often involves multiple steps where the aniline moiety is either a starting point for ring formation or a scaffold to which other functional groups are attached.

Recent research has also highlighted the use of closely related compounds, such as 4-chloro-N-methylaniline, in advanced synthetic methodologies. In one study, it was used as a substrate in DAST-enabled reactions to produce fluorinated amides, which are of significant interest in medicinal chemistry. acs.org This demonstrates the role of such anilines in creating specialized amide bonds under specific reaction conditions. The N-ethyl group in the target compound can subtly modify this reactivity compared to its N-methyl counterpart. The parent amine, 4-chloro-2-methylaniline, is also used to construct complex, bridged heterocyclic systems such as 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine through reactions with agents like paraformaldehyde. sigmaaldrich.com

| Starting Material (or Parent Scaffold) | Key Transformation | Resulting Complex Molecule/Structure | Application Area |

|---|---|---|---|

| 4-Chloro-2-methylaniline | Formamidine Synthesis | Chlordimeform | Agrochemical (Acaricide) |

| 3-Chloro-2-methylaniline (Isomer) | Quinoline (B57606) Synthesis | Quinclorac | Agrochemical (Herbicide) |

| 4-Chloro-2-methylaniline | Reaction with Paraformaldehyde | Dibenzo[b,f]diazocine derivative | Complex Heterocyclic Chemistry |

| 4-Chloro-N-methylaniline (Analogue) | DAST-mediated Amidation | Fluorinated Amides | Medicinal Chemistry Building Blocks |

Precursor for Azo Dyes and Pigments Production

Substituted anilines are foundational to the dye and pigment industry, where they primarily serve as the "diazo component" in the synthesis of azo colorants. Azo compounds, characterized by the -N=N- functional group, are the largest and most versatile class of synthetic dyes. nih.gov The process begins with the diazotization of a primary or secondary aromatic amine.

For this compound, the secondary amine is first treated to facilitate the formation of a diazonium salt. This highly reactive intermediate is then immediately subjected to a coupling reaction with an electron-rich aromatic compound known as a "coupling component" (e.g., phenols, naphthols, or other anilines). nih.govunb.ca The specific combination of the diazo component and the coupling component dictates the final color, fastness, and solubility properties of the resulting dye.

The parent primary amine, 4-chloro-2-methylaniline, is a well-established industrial intermediate known by the trade name Fast Red TR Base . nih.gov It is used to produce a range of red and bordeaux pigments. The N-ethyl group in this compound modifies the electronic properties of the resulting dye compared to those derived from Fast Red TR Base, which can shift the color and improve properties like solubility in certain media.

| Step | Process | Reactants | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Diazotization | This compound, Nitrous Acid (from NaNO₂ + HCl) | Diazonium Salt Intermediate | The amine group is converted into a highly reactive diazonium group (-N₂⁺) at low temperatures (0-5°C). |

| 2 | Azo Coupling | Diazonium Salt + Coupling Component (e.g., Naphthol derivative) | Azo Dye | The diazonium salt acts as an electrophile, attacking the electron-rich coupling component to form the stable azo bridge (-N=N-). |

Synthesis of Novel Heterocyclic Compounds Incorporating the Aniline Moiety

The structure of this compound is well-suited for participating in cyclization reactions to form a variety of heterocyclic compounds. In these syntheses, the aniline nitrogen atom and the adjacent aromatic carbon atoms become part of a newly formed ring system. Such reactions are fundamental in medicinal chemistry and materials science, as heterocyclic structures are scaffolds for many biologically active molecules.

One key synthetic route is the Fischer indole (B1671886) synthesis, where an N-arylhydrazine reacts with an aldehyde or ketone under acidic conditions to form an indole. While this requires converting the aniline to a hydrazine (B178648) first, the substituted phenyl ring of this compound would be incorporated directly into the final indole product.

More directly, substituted anilines can be used to construct other important heterocycles. For example, the reaction of an aniline with α-chloroacetyl chloride can lead to the formation of azetidin-2-one (B1220530) (β-lactam) rings after an initial imine formation. uokerbala.edu.iq The parent amine, 4-chloro-2-methylaniline, has been shown to undergo reaction with paraformaldehyde in an acid-catalyzed condensation to yield a complex, bridged dibenzo[b,f]diazocine, demonstrating a direct pathway to fused heterocyclic systems. sigmaaldrich.com The presence of the N-ethyl group in the target compound would influence the reaction pathway and the properties of the resulting heterocycle.

| Heterocyclic System | General Synthetic Strategy | Role of the Aniline |

|---|---|---|

| Indoles | Fischer Indole Synthesis | Serves as the precursor to the necessary N-arylhydrazine. |

| Quinolines | Skraup or Doebner-von Miller Reaction | Reacts with α,β-unsaturated carbonyl compounds or glycerol. |

| Benzimidazoles | Phillips Condensation | Condensation with carboxylic acids or their derivatives. |

| Dibenzo[b,f]diazocines | Condensation with Aldehydes | Two molecules of the aniline react to form a central eight-membered ring. sigmaaldrich.com |

Design and Synthesis of N-Alkyl Aniline Derivatives with Tuned Electronic or Steric Properties

The properties of an aniline can be precisely modified by altering the substituent on the nitrogen atom. The synthesis of N-alkyl aniline derivatives from a common precursor allows for the fine-tuning of electronic and steric characteristics, which in turn controls the reactivity and function of the molecule in subsequent applications.

N-alkylation of anilines is a standard synthetic transformation. wikipedia.org Starting with 4-chloro-2-methylaniline, a range of N-alkyl derivatives, including the N-ethyl compound, can be prepared. The choice of the N-alkyl group has predictable consequences:

Electronic Effects: Alkyl groups are electron-donating through an inductive effect. Increasing the size or number of alkyl groups on the nitrogen (e.g., moving from N-H to N-methyl to N-ethyl) increases the electron density on the nitrogen, making it a stronger base and a more potent nucleophile. However, this effect is tempered by conjugation of the nitrogen's lone pair with the aromatic ring. wikipedia.org

Steric Effects: The size of the N-alkyl group creates steric hindrance around the nitrogen atom. An N-ethyl group is significantly bulkier than an N-methyl group. This increased steric bulk can influence the regioselectivity of reactions on the aromatic ring and can hinder reactions that require nucleophilic attack by the nitrogen atom itself.

By systematically varying the N-alkyl group, chemists can create a library of aniline derivatives with a spectrum of properties, optimizing the molecule for a specific purpose, whether it be as a dye intermediate with specific solubility or as a building block whose reactivity is tailored for a high-yield reaction.